

Literature review of 7-Nitro-1H-indazole-3-carboxylic acid research

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Compound of Interest

Compound Name: 7-Nitro-1H-indazole-3-carboxylic acid

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An In-Depth Technical Guide to **7-Nitro-1H-indazole-3-carboxylic Acid**: A Comparative Analysis for Drug Discovery Professionals

This guide provides a comprehensive literature review and technical analysis of **7-Nitro-1H-indazole-3-carboxylic acid**. Given the limited direct experimental data on this specific molecule, we leverage the extensive research on its parent compound, the well-characterized neuronal nitric oxide synthase inhibitor 7-nitroindazole (7-NI), to build a robust profile of its potential applications, performance, and the experimental methodologies required for its investigation. This document is intended for researchers, medicinal chemists, and drug development scientists exploring novel therapeutic agents targeting the nitric oxide pathway.

Introduction: The Scientific Rationale

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. Its production is catalyzed by a family of three nitric oxide synthase (NOS) enzymes: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)^[1]. While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, the overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases, neuropathic pain, and inflammation^{[1][2]}.

This has driven a search for isoform-selective NOS inhibitors. The parent compound, 7-nitroindazole (7-NI), is a widely recognized selective inhibitor of nNOS^{[3][4]}. Its key advantage

is its ability to inhibit neuronal NO production without significantly affecting eNOS, thereby avoiding the hypertensive side effects associated with non-selective inhibitors like L-NAME[5].

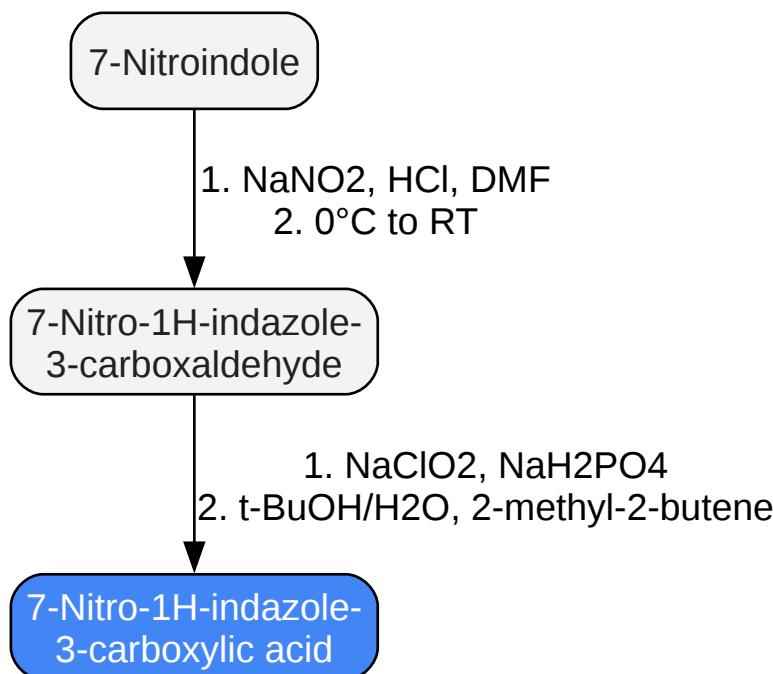
7-Nitro-1H-indazole-3-carboxylic acid (CAS 660823-32-5) is a derivative of 7-NI that adds a carboxylic acid group at the 3-position[6]. This modification presents an intriguing prospect for altering the compound's physicochemical properties, such as solubility and cell permeability, and potentially refining its binding affinity and selectivity for the nNOS active site. This guide explores the inferred potential of this molecule, provides a comparative context against other inhibitors, and details the necessary experimental framework for its validation.

Synthesis and Chemical Characterization

While a specific, published synthesis for **7-Nitro-1H-indazole-3-carboxylic acid** is not readily available, a reliable two-step synthetic route can be proposed based on established methodologies for analogous indazole compounds[7][8]. The process involves the nitrosation of a 7-nitroindole precursor followed by the oxidation of the resulting aldehyde.

Proposed Synthetic Pathway

The logical pathway begins with 7-nitroindole, which undergoes a ring expansion and rearrangement upon treatment with a nitrosating agent to form 7-nitro-1H-indazole-3-carboxaldehyde. This intermediate is then oxidized to the final carboxylic acid product.



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Caption: Proposed two-step synthesis of **7-Nitro-1H-indazole-3-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Nitro-1H-indazole-3-carboxaldehyde

- Causality: This reaction proceeds via nitrosation at the C3 position of the indole ring, leading to an oxime intermediate. A subsequent acid-catalyzed ring-opening and re-closure cascade yields the indazole scaffold[8]. The use of an aqueous DMF system at low temperatures helps to control the reaction rate and minimize side products. It is noted that nitro-indoles are less reactive, so extended reaction times or slightly elevated temperatures may be necessary compared to unsubstituted indoles[8].
- Procedure:
 - In a three-neck round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO_2 , 8 eq.) in a mixture of deionized water and DMF (approx. 4:3 v/v).
 - Cool the solution to 0°C in an ice bath. Slowly add 2 N aqueous HCl (2.7 eq.) and stir for 15 minutes to generate the nitrosating agent.
 - Prepare a solution of 7-nitroindole (1 eq.) in DMF.
 - Add the 7-nitroindole solution dropwise to the reaction mixture at 0°C over a period of 2-3 hours using a syringe pump.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
 - Upon completion, quench the reaction by pouring it into ice-water.
 - Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

Step 2: Oxidation to **7-Nitro-1H-indazole-3-carboxylic acid**

- Causality: The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids without over-oxidation. Sodium chlorite (NaClO_2) is the oxidant, and a scavenger like 2-methyl-2-butene is used to quench the reactive byproduct, hypochlorous acid (HOCl), preventing unwanted side reactions[7].
- Procedure:
 - Dissolve the 7-nitro-1H-indazole-3-carboxaldehyde (1 eq.) from Step 1 in a 1:1 mixture of tert-butanol and water.
 - Add sodium dihydrogen phosphate (NaH_2PO_4 , 4 eq.) as a buffer, followed by 2-methyl-2-butene (5 eq.).
 - In a separate flask, prepare a solution of sodium chlorite (NaClO_2 , 5 eq.) in water.
 - Add the sodium chlorite solution dropwise to the aldehyde mixture at room temperature.
 - Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
 - Quench the reaction with a saturated aqueous solution of sodium sulfite (Na_2SO_3).
 - Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid product.
 - Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, **7-Nitro-1H-indazole-3-carboxylic acid**.

Chemical Properties:

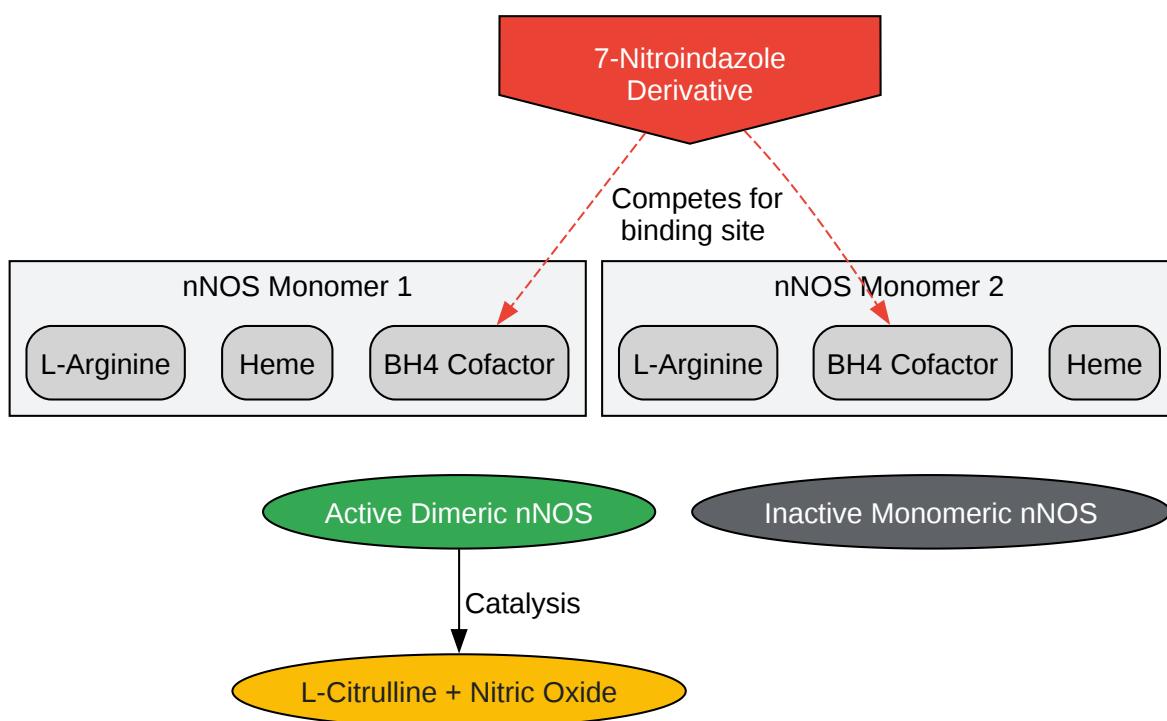
- Molecular Formula: $\text{C}_8\text{H}_5\text{N}_3\text{O}_4$ [6]
- Molecular Weight: 207.145 g/mol [6]

Core Research Area: Nitric Oxide Synthase (NOS) Inhibition

The primary therapeutic potential of the 7-nitroindazole scaffold lies in its ability to selectively inhibit nNOS.

Mechanism of Action

The NOS enzyme catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This process requires molecular oxygen and several cofactors, including NADPH and tetrahydrobiopterin (BH4). 7-nitroindazole acts as a competitive inhibitor at the BH4 binding site, which prevents the proper dimerization and activation of the nNOS enzyme, thereby blocking NO synthesis[1]. The addition of a carboxylic acid group at the 3-position could introduce new hydrogen bonding interactions within the active site, potentially enhancing binding affinity or altering isoform selectivity.



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Caption: Mechanism of nNOS inhibition by 7-nitroindazole derivatives.

Comparative Performance of NOS Inhibitors

To contextualize the potential efficacy of **7-Nitro-1H-indazole-3-carboxylic acid**, it is essential to compare the inhibitory profile of its parent compound with other standard inhibitors.

Inhibitor	nNOS IC ₅₀	eNOS IC ₅₀	iNOS IC ₅₀	Selectivity Profile & Key Features
7-Nitroindazole (7-NI)	~0.47 μM (rat)	~9.0 μM (bovine)	~4.0 μM (murine)	nNOS Selective. Avoids hypertensive effects of eNOS inhibition[5].
3-Bromo-7- Nitroindazole	0.17 μM (rat)	0.86 μM (bovine)	0.29 μM (rat)	Potent nNOS/iNOS inhibitor. More potent than 7-NI but less selective against eNOS[9] [10].
L-NAME	pIC ₅₀ = 5.7 (human)	pIC ₅₀ = 5.6 (human)	pIC ₅₀ = 4.3 (human)	Non-selective. Inhibits all three isoforms. Widely used but causes significant hypertension in vivo due to eNOS inhibition[5][11].
TRIM	28.2 μM (mouse)	1057.5 μM (bovine)	27.0 μM (murine)	Highly selective for nNOS/iNOS over eNOS. Demonstrates that imidazole- based scaffolds can achieve high selectivity[12].

Note: IC₅₀ values can vary based on species and assay conditions. pIC₅₀ = -log(IC₅₀).

This comparison highlights the clear advantage of the 7-nitroindazole scaffold in selectively targeting nNOS. The addition of the 3-carboxylic acid group is a rational medicinal chemistry strategy to potentially improve upon the potency and selectivity of the parent 7-NI.

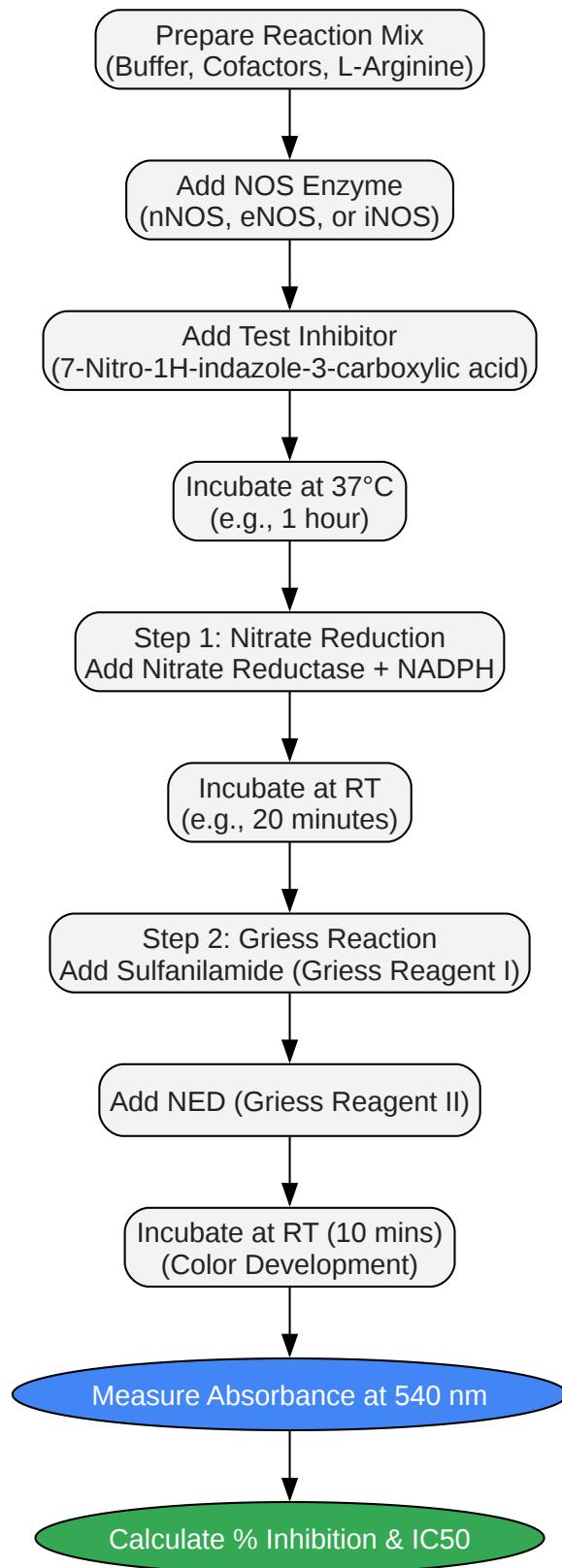
Inferred Therapeutic Potential

Based on the extensive studies of 7-NI, **7-Nitro-1H-indazole-3-carboxylic acid** is a promising candidate for therapeutic areas where nNOS overactivity is a key pathological driver.

- **Neuroprotection:** By inhibiting nNOS, 7-NI has been shown to protect against MPTP-induced dopaminergic neurotoxicity, a model for Parkinson's disease. The mechanism involves preventing the formation of peroxynitrite, a highly damaging oxidant[10].
- **Analgesia:** 7-NI exhibits significant antinociceptive (analgesic) effects in models of both inflammatory and neuropathic pain[13]. This suggests a role for nNOS in central pain sensitization.
- **Anxiolytic Properties:** Studies have demonstrated that 7-NI produces anxiolytic-like effects in various animal models of anxiety, indicating that nNOS-derived NO is involved in anxiety-related processes[14].

Key Experimental Workflow: In Vitro NOS Inhibition Assay

To validate the inhibitory activity and selectivity of **7-Nitro-1H-indazole-3-carboxylic acid**, a robust in vitro assay is required. The colorimetric Griess assay is a reliable and widely used method that measures nitrite and nitrate, the stable breakdown products of NO[15][16].

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Caption: Experimental workflow for determining NOS inhibition using a Griess-based assay.

Self-Validating Protocol for NOS Activity Assay

This protocol is designed to be self-validating by including appropriate controls.

- Materials:

- Purified recombinant nNOS, eNOS, and iNOS enzymes
- NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
- Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, Calmodulin
- Substrate: L-Arginine
- Nitrate Reductase
- Griess Reagent I (Sulfanilamide in acid)
- Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium Nitrite (for standard curve)
- 96-well microplate and plate reader

- Procedure:

- Standard Curve: Prepare a series of sodium nitrite standards in assay buffer (e.g., 0-100 μ M) to quantify the final product.
- Sample Preparation: Prepare serial dilutions of **7-Nitro-1H-indazole-3-carboxylic acid** in assay buffer.
- Reaction Setup (in a 96-well plate):
 - Test Wells: Add assay buffer, cofactors, L-arginine, NOS enzyme (one isoform per experiment), and the test inhibitor at various concentrations.
 - Positive Control (100% Activity): Same as test wells, but with vehicle (e.g., DMSO) instead of inhibitor.

- Negative Control (No Activity): Same as positive control, but without the NOS enzyme or with a known potent inhibitor (like L-NAME).
- Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for NO production.
- Nitrate Reduction: Add nitrate reductase and NADPH to all wells (including standards) to convert any nitrate (NO₃⁻) to nitrite (NO₂⁻). Incubate at room temperature for 30 minutes. This step is critical for measuring total NO production[16].
- Color Development (Griess Reaction):
 - Add Griess Reagent I to all wells and incubate for 5-10 minutes, protected from light. A diazonium salt will form.
 - Add Griess Reagent II to all wells and incubate for another 5-10 minutes. A stable, magenta-colored azo compound will develop[15].
- Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the negative control from all other readings.
 - Use the nitrite standard curve to convert absorbance values to nitrite concentration.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

7-Nitro-1H-indazole-3-carboxylic acid stands as a compelling, yet underexplored, molecule for the selective inhibition of neuronal nitric oxide synthase. Drawing from the robust foundation of its parent compound, 7-nitroindazole, it holds significant potential as a therapeutic agent in

neurology and pain management. The addition of the 3-carboxylic acid moiety provides a clear rationale for expecting altered pharmacokinetics and potentially enhanced target engagement.

The immediate and necessary next step is the experimental validation of this compound. The synthetic and analytical protocols outlined in this guide provide a clear roadmap for its synthesis, characterization, and biological evaluation. Future research should prioritize determining its IC_{50} values against all three NOS isoforms to confirm its potency and selectivity profile. Subsequent studies should focus on cell-based assays to assess permeability and efficacy in a biological context, followed by *in vivo* studies in relevant disease models to evaluate its therapeutic potential and pharmacokinetic properties.

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